4-(dimethylamino)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-25(2)18-8-4-17(5-9-18)22(28)23-14-15-26-21(27)13-12-20(24-26)16-6-10-19(29-3)11-7-16/h4-13H,14-15H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMARGVGJNMNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylamino)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 456.52 g/mol. The structure features a dimethylamino group, a benzamide moiety, and a pyridazine ring, which are important for its biological activity.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses. In vitro studies have shown that modifications in the structure can enhance antiviral efficacy. For instance, certain derivatives demonstrated effective inhibition of viral entry with EC50 values less than 10 μM against both EBOV and MARV .
The proposed mechanism involves the modulation of chemokine receptors, which play a crucial role in immune response and inflammation. By targeting these receptors, the compound may alter the cellular environment to inhibit viral replication and spread.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the biological activity of related compounds. Modifications in the amide portion and aromatic regions have been shown to influence potency and selectivity against viral strains. For example, substituents in the amine region significantly affected the antiviral potency of the compounds tested .
Study 1: Antiviral Efficacy
In a study evaluating various 4-(aminomethyl)benzamide derivatives, one compound (designated CBS1118) exhibited strong antiviral activity against both EBOV and MARV. The structural modifications made to CBS1118 improved its metabolic stability and reduced toxicity while maintaining high antiviral efficacy .
Study 2: Inhibition of HIV-1
Another investigation focused on related compounds' ability to inhibit HIV-1 reverse transcriptase. Modifications at specific positions on the pyridinone ring resulted in compounds that were more potent than existing treatments like efavirenz, demonstrating sub-micromolar IC50 values against multiple HIV mutant strains .
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Research has indicated that pyridazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it effectively reduces the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in treating conditions such as asthma and erectile dysfunction. The specific inhibition of PDE4 by this compound suggests its potential utility in managing inflammatory diseases and other conditions where PDE modulation is beneficial .
Interaction with Molecular Targets
Studies have identified specific molecular targets for this compound, including various kinases involved in cancer signaling pathways. By binding to these targets, the compound modulates downstream signaling, leading to altered gene expression associated with cell growth and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound has been essential in optimizing its pharmacological properties. Modifications to the dimethylamino group and the pyridazine moiety have been explored to enhance potency and selectivity against targeted enzymes .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of 4-(dimethylamino)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed during treatment .
Case Study 2: PDE Inhibition
In another investigation focusing on PDE inhibition, researchers administered the compound to animal models exhibiting symptoms of asthma. The results showed a marked improvement in respiratory function, supporting its potential as a therapeutic agent for respiratory diseases .
Chemical Reactions Analysis
Oxidation Reactions
The compound exhibits susceptibility to oxidation due to its pyridazinone ring and aromatic substituents. Common oxidizing agents and outcomes include:
-
Oxidative cleavage : Breakage of double bonds or degradation of functional groups under strong oxidizing conditions.
-
Electrophilic addition : Potential modification of the aromatic rings via electrophilic substitution reactions.
| Oxidizing Agent | Reaction Conditions | Expected Product |
|---|---|---|
| KMnO₄ (acidic) | Aqueous H₂SO₄, heat | Cleavage of alkene/pyridazinone moieties |
| H₂O₂ | Acidic or basic catalysis | Epoxidation or hydroxylation |
Enzymatic Interaction and Mechanism of Action
The dimethylamino group enhances lipophilicity, facilitating membrane permeability and interaction with enzymes/receptors. Key mechanisms include:
-
Enzyme inhibition : The benzamide core may chelate metal ions (e.g., Zn²⁺ in HDACs) via bidentate coordination, as observed in analogous HDAC inhibitors .
-
Hydrogen bonding : Interactions with residues like His132, Gly140, and Tyr297 in enzyme active sites .
| Target | Interaction Type | Biological Effect |
|---|---|---|
| HDAC enzymes | Metal chelation, H-bonding | Inhibition of histone deacetylation |
| Monoamine oxidase B | Enzyme binding | Neurotransmitter regulation in Parkinson’s |
Stability and Degradation
The compound exhibits stability under normal laboratory conditions but degrades under extreme pH or temperature. Key stability factors include:
-
pH sensitivity : Acidic/basic conditions may hydrolyze amide bonds or oxidize the pyridazinone ring.
-
Thermal stability : Degradation occurs at elevated temperatures, particularly affecting the benzamide linkage.
| Factor | Impact |
|---|---|
| Extreme acidity | Hydrolysis of amide bonds |
| High temperature | Thermal decomposition of pyridazinone |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazinone-Benzamide Derivatives
Key Observations :
- The 4-methoxyphenyl group on the pyridazinone ring in the target compound may enhance electron-donating effects compared to chlorophenyl or fluorophenyl substituents in analogs like 6f and 6g .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Analogs
Key Observations :
- (S)-17b demonstrates potent HDAC inhibition and antitumor efficacy in vivo, attributed to its pyridazinone scaffold and dimethylamino-benzamide side chain. This suggests that the target compound may exhibit similar epigenetic activity .
- Compounds like 6f and 6g, despite structural similarities, lack reported HDAC or kinase activity, emphasizing the role of substituent specificity in target engagement .
Key Observations :
- The target compound’s synthesis may parallel methods for pyridazinone derivatives, such as cesium carbonate-mediated coupling () or carbodiimide-based amide bond formation () .
Physicochemical and Spectral Properties
Table 4: Spectral Data Comparison
Key Observations :
- The IR spectra of antipyrine hybrids (6e–6h) confirm the presence of carbonyl groups (C=O) at ~1623–1681 cm⁻¹, consistent with the pyridazinone and benzamide functionalities .
- The dimethylamino group in the target compound would likely produce a singlet near δ 2.8–3.0 in ¹H NMR, as seen in (S)-17b .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 4-(dimethylamino)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-methoxyphenyl precursors with ethylenediamine derivatives to form the pyridazinone core .
- Step 2: Functionalization of the benzamide moiety via nucleophilic acyl substitution using 4-(dimethylamino)benzoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using -NMR, -NMR, and HPLC-MS to confirm regioselectivity and purity .
Advanced: How can researchers optimize reaction yields for the pyridazinone ring formation under varying catalytic conditions?
Answer:
A systematic study of catalysts (e.g., Lewis acids like ZnCl) and solvents (polar aprotic vs. protic) is critical:
- Catalyst Screening: ZnCl at 1.5 mol% in DMF increases cyclization efficiency by stabilizing intermediates .
- Solvent Effects: Acetonitrile improves reaction rates compared to THF due to higher dielectric constants, but may reduce regioselectivity .
- Data-Driven Approach: Use DOE (Design of Experiments) to model interactions between temperature (80–120°C), catalyst loading, and solvent polarity. Validate with kinetic studies (e.g., in situ IR monitoring) .
Basic: What analytical techniques are recommended for structural elucidation of this compound?
Answer:
- X-ray Crystallography: Resolves 3D conformation, particularly the orientation of the dimethylamino group relative to the pyridazinone ring. CCDC 2032776 provides a reference for hydrogen-bonding patterns .
- DFT Calculations: Compare experimental -NMR chemical shifts with computed values (B3LYP/6-31G* basis set) to validate electronic environments .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]) and detects fragmentation pathways indicative of labile bonds (e.g., amide cleavage) .
Advanced: How should researchers address contradictions in spectral data during structural validation?
Answer:
- Case Study: Discrepancies in -NMR signals for the pyridazinone carbonyl (e.g., 168 ppm vs. 172 ppm) may arise from tautomerism.
- Resolution Strategies:
Basic: What are the key physicochemical properties influencing this compound’s solubility and stability?
Answer:
- LogP: Predicted ~2.8 (Schrödinger QikProp), indicating moderate lipophilicity due to the dimethylamino group.
- pKa: The pyridazinone NH exhibits a pKa ~7.2 (experimental titration), impacting solubility in physiological buffers .
- Stability: Susceptible to hydrolysis at the amide bond under acidic conditions (pH <3). Store at -20°C in anhydrous DMSO to prevent degradation .
Advanced: How can computational modeling predict the environmental fate of this compound?
Answer:
- EPI Suite Modeling: Estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. The trifluoromethyl group (if present in analogs) may reduce biodegradability .
- Photodegradation Studies: Simulate UV-Vis spectra (TD-DFT) to identify reactive chromophores. Bench experiments under simulated sunlight (λ >290 nm) quantify half-life in aqueous matrices .
Advanced: What mechanistic insights guide the design of derivatives with enhanced bioactivity?
Answer:
- SAR Studies: Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF) to modulate receptor binding.
- Docking Simulations: Use AutoDock Vina to map interactions with target enzymes (e.g., kinases). The benzamide moiety often occupies hydrophobic pockets, while the pyridazinone forms H-bonds .
- In Vitro Validation: Screen derivatives against cell lines expressing GFP-tagged targets to quantify IC shifts .
Basic: What protocols ensure reproducibility in scaled-up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
